

A Comparative Guide to sst4 Agonists: L-803087 vs. NNC26-9100

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For Researchers, Scientists, and Drug Development Professionals

The somatostatin receptor subtype 4 (sst4) has emerged as a promising therapeutic target for a range of neurological disorders, including Alzheimer's disease and chronic pain. Activation of this G protein-coupled receptor (GPCR) has been shown to modulate neuronal activity, reduce neuroinflammation, and offer neuroprotective effects. Among the pharmacological tools available to investigate sst4 function, the small molecule agonists **L-803087** and NNC26-9100 are two of the most widely utilized. This guide provides a comprehensive comparison of these two compounds, summarizing their key performance characteristics based on available experimental data.

Quantitative Performance Comparison

The following tables provide a summary of the in vitro binding affinities and functional potencies of **L-803087** and NNC26-9100 for the human sst4 receptor and other somatostatin receptor subtypes.



Compoun d	sst4 Ki (nM)	sst1 Ki (nM)	sst2 Ki (nM)	sst3 Ki (nM)	sst5 Ki (nM)	Selectivity for sst4
L-803087	0.7	199	4720	1280	3880	>280-fold vs. sst1, >6700-fold vs. sst2, >1800-fold vs. sst3, >5500-fold vs. sst5
NNC26- 9100	6	>600	>600	>600	>600	>100-fold vs. other sst subtypes

Table 1: Comparative Receptor Binding Affinity (Ki) of **L-803087** and NNC26-9100 for Human Somatostatin Receptors. This table summarizes the equilibrium dissociation constants (Ki) which are inversely proportional to binding affinity. Lower Ki values indicate higher affinity.

Compound	sst4 EC50 (nM)	Assay Type
L-803087	~10	cAMP inhibition
NNC26-9100	2	cAMP inhibition

Table 2: Comparative Functional Potency (EC50) of **L-803087** and NNC26-9100 at the sst4 Receptor. This table shows the half-maximal effective concentration (EC50), representing the concentration of the agonist that produces 50% of the maximal response. Lower EC50 values indicate higher potency.

In Vivo Efficacy: A Snapshot

Both **L-803087** and NNC26-9100 have demonstrated efficacy in various preclinical models of neurological disorders.



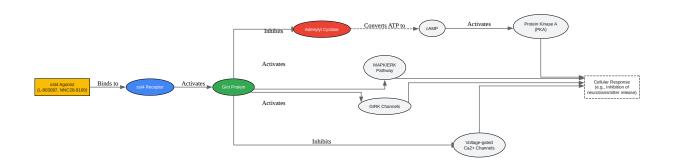
- Alzheimer's Disease: NNC26-9100 has been shown to improve learning and memory in mouse models of Alzheimer's disease.[1][2] It is suggested that this effect is mediated, at least in part, through the enhancement of neprilysin activity, an enzyme involved in the degradation of amyloid-β peptides.[2]
- Pain: Both L-803087 and NNC26-9100 are referenced as tool compounds in studies
 investigating the analgesic potential of sst4 agonists in models of neuropathic and
 inflammatory pain.[3] The activation of sst4 receptors on sensory neurons is believed to
 inhibit the release of pro-inflammatory and pain-mediating neuropeptides.

It is important to note that direct head-to-head in vivo comparative studies are limited, and the optimal dosages and administration routes may vary between the compounds and the specific disease model.

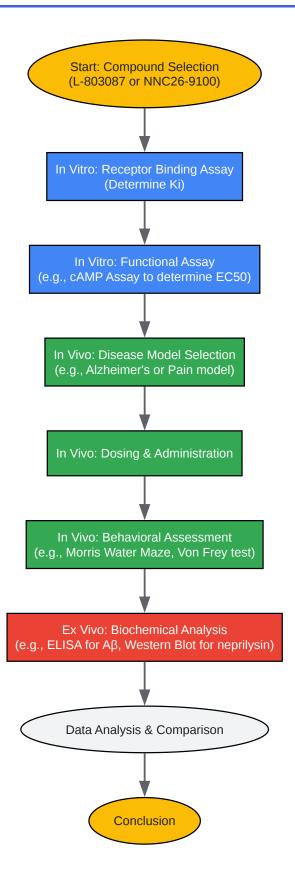
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the sst4 signaling pathway and a typical experimental workflow.









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References

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- 2. Somatostatin receptor subtype-4 agonist NNC 26-9100 decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
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